molecular formula C4H5N B579794 Pyrrole-2,3,4,5-d4 CAS No. 17767-94-1

Pyrrole-2,3,4,5-d4

Cat. No. B579794
CAS RN: 17767-94-1
M. Wt: 71.115
InChI Key: KAESVJOAVNADME-RHQRLBAQSA-N
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Description

Pyrrole-2,3,4,5-d4 is a variant of pyrrole, which is a heterocyclic aromatic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .


Synthesis Analysis

Pyrrole synthesis involves various methods. One of the most prominent and well-known methods for the preparation of pyrrole is the Paal-Knorr synthesis . Other methods include the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron .


Chemical Reactions Analysis

Pyrrole can undergo various chemical reactions. For instance, it can undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles in excellent yields .


Physical And Chemical Properties Analysis

Pyrrole has a nutty odor and is a 5-membered aromatic heterocycle . It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .

Scientific Research Applications

  • Electron Delocalization and Electrochemical Properties : Pyrrole derivatives, such as tetraferrocenyl-1-phenyl-1H-pyrrole, demonstrate significant electron delocalization and electrochemical reversibility, indicating potential applications in electronic and electrochemical systems (Hildebrandt, Schaarschmidt, & Lang, 2011).

  • Synthesis of Multinuclear Complexes : Pyrrole derivatives can be used to create multinuclear complexes, such as Pd(II), Cu(I), and Ag(I) complexes, with potential applications in materials science and catalysis (Ghorai & Mani, 2014).

  • Vibrational Spectra Analysis : Studies on the vibrational spectra of deuterium-substituted pyrroles, like symmetrical pyrrole-d4, contribute to a deeper understanding of their structural and electronic properties, important in spectroscopy and material characterization (Lord & Miller, 1942).

  • Multicomponent Synthesis Efficiency : The efficient synthesis of pyrrole derivatives is crucial for advancing in biology and materials science. Multicomponent routes offer synthetic efficiency and environmental benefits (Estévez, Villacampa, & Menéndez, 2014).

  • Sustainable Catalytic Synthesis : Iridium-catalyzed synthesis of pyrroles using renewable resources underlines the potential for sustainable production of these compounds, essential in biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).

  • Organic Electronics and Thin Film Transistors : Pyrrole-based polymers, such as those derived from pyrrolo[3,4-c]pyrrole-1,3-dione, show potential in organic electronics, particularly in thin film transistors, due to their charge transport performance (Guo, Sun, & Li, 2014).

Safety And Hazards

Pyrrole is flammable and poses a risk of ignition. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

2,3,4,5-tetradeuterio-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESVJOAVNADME-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(NC(=C1[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrole-2,3,4,5-d4

Citations

For This Compound
4
Citations
AM Duffield, R Beugelmans… - Journal of the …, 1965 - ACS Publications
A study of the mass spectra of deuterated analogs of Nn-butyl-and Nn-pentylpyrroles has uncoveredand clarified the rather complex origin of the peaks at mje 80 and 81 in the spectra …
Number of citations: 90 pubs.acs.org
AM Duffield, H Budzikiewicz, DH Williams… - Journal of the …, 1965 - ACS Publications
LXIW A Page 1 acid (20 ml.) containing concentrated sulfuric acid (6 ml.) and distillation of the product from the reaction mixture into water afforded bromopropane-2,2-t/2 (9 g.) after …
Number of citations: 93 pubs.acs.org
X Cao - 2002 - search.proquest.com
The attachment of organic molecules to silicon surfaces has attracted substantial attention because of its potential applications in molecular electronics and chemical/biological sensors. …
Number of citations: 2 search.proquest.com
CE Loader, HJ Anderson - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
Des expériences de marquage par le deutérium ont montré que, dans la réaction entre le réactif de Grignard du pyrrole et du pyrrolecarboxylate-1 de méthyle pour former la dipyrrolyle-…
Number of citations: 6 cdnsciencepub.com

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